molecular formula C13H22N2O B1605172 N'-Methylammodendrine CAS No. 52196-10-8

N'-Methylammodendrine

Cat. No.: B1605172
CAS No.: 52196-10-8
M. Wt: 222.33 g/mol
InChI Key: SWGUPFWFYUMIGH-CYBMUJFWSA-N
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Description

N'-Methylammodendrine (CAS: 52196-10-8) is a bispiperidine alkaloid with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol. It is naturally found in Lupinus formosus (Fabaceae) and other species such as Ammodendron conollyi and Sophora franchetiana . The compound exists as an oil in its natural state but can be synthesized as crystals (from petroleum ether) with a melting point of 65–66°C. Its specific optical rotation is [α]²³_D +62.4° (c = 0.5 in methanol) . Structurally, it features a piperidine backbone with an N'-methyl substitution, distinguishing it from related alkaloids (Figure 1).

Properties

IUPAC Name

1-[5-[(2R)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGUPFWFYUMIGH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(=C1)C2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCCC(=C1)[C@H]2CCCCN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200220
Record name N'-Methylammodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52196-10-8
Record name N'-Methylammodendrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-Methylammodendrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Methylammodendrine typically involves the methylation of ammodendrine, another alkaloid. The process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of N’-Methylammodendrine is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N’-Methylammodendrine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various methylated and demethylated derivatives, which can have different biological activities and properties .

Scientific Research Applications

N’-Methylammodendrine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N’-Methylammodendrine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Alkaloids

Structural and Physicochemical Properties

The table below summarizes key differences between N'-Methylammodendrine and its analogues:

Compound CAS Molecular Formula Molecular Weight (g/mol) Natural Source Physical Properties
This compound 52196-10-8 C₁₃H₂₂N₂O 222.33 Lupinus formosus, Ammodendron spp. Oil (natural); Mp 65–66°C (synthetic)
Isoammodendrine 494-15-5 C₁₂H₂₀N₂O 208.30 Genista sphaerocarpa Not fully reported; likely similar backbone
Ammodendrine 20824-32-2 C₁₂H₂₀N₂O 208.30 Ammodendron conollyi Mp 50–60°C; monohydrate Mp 73–74°C
Formylammodendrine 53508-17-1 C₁₃H₂₀N₂O₂ 236.31 Dichilus strictus Not fully characterized
Anabasamine 20410-87-1 C₁₆H₁₉N₃ 253.35 Not specified Higher molecular weight; distinct N-heterocyclic structure
Key Structural Differences:
  • This compound vs. Isoammodendrine : The former has an additional methyl group at the N' position, increasing its molecular weight by 14.03 g/mol .
  • Ammodendrine : The parent compound lacks the N'-methyl group, resulting in a lower molecular weight (208.30 vs. 222.33) and altered melting points .
  • Formylammodendrine : Substitution with a formyl group (C₁₃H₂₀N₂O₂) introduces polarity compared to the methyl group in this compound .

Spectroscopic and Fragmentation Behavior

Mass spectrometric studies highlight distinct fragmentation patterns:

  • This compound and its acyl derivatives (e.g., N-acetylated forms) exhibit prominent peaks due to amide bond cleavage and rearrangement ions. Notably, N-acetylammodendrine undergoes facile water elimination, producing a base peak at M - 17 .
  • Ammodendrine: Fragmentation includes loss of hydroxyl groups, a rare phenomenon among amides, suggesting unique stability in its piperidine backbone .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Methylammodendrine
Reactant of Route 2
N'-Methylammodendrine

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